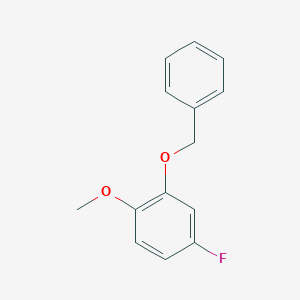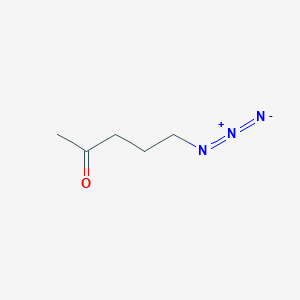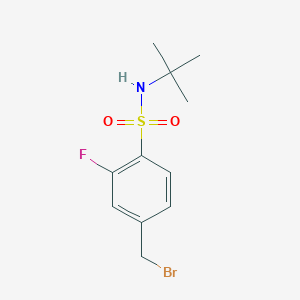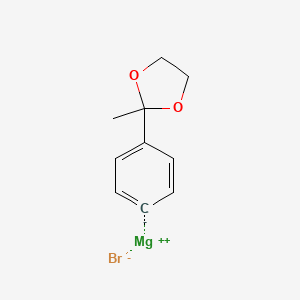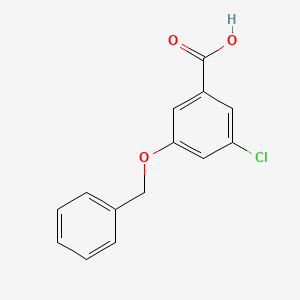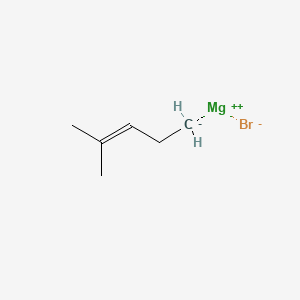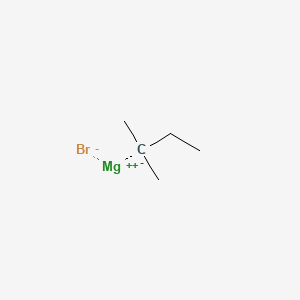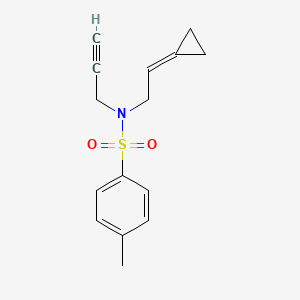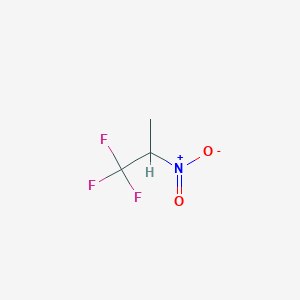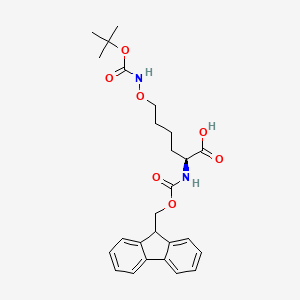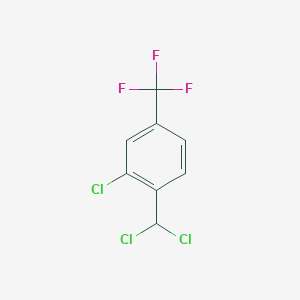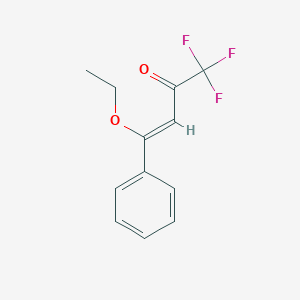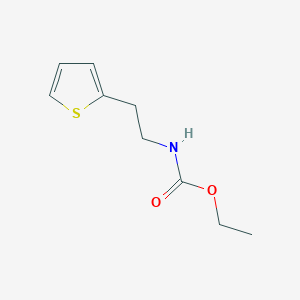
Ethyl (2-(thiophen-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-(thiophen-2-yl)ethyl)carbamate (ETEC) is a synthetic compound that is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. ETEC is a derivative of carbamate, a class of compounds with a wide range of uses. It is a colorless, odorless, and tasteless powder that is soluble in water. ETEC is a relatively new compound, and its potential applications in research and development are still being explored.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl (2-(thiophen-2-yl)ethyl)carbamate involves the reaction of ethyl chloroformate with 2-(thiophen-2-yl)ethanamine in the presence of a base to form the desired product.
Starting Materials
Ethyl chloroformate, 2-(thiophen-2-yl)ethanamine, Base (e.g. triethylamine)
Reaction
Step 1: Ethyl chloroformate is added dropwise to a solution of 2-(thiophen-2-yl)ethanamine in anhydrous dichloromethane at 0°C., Step 2: The reaction mixture is stirred at room temperature for 2 hours., Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride formed during the reaction., Step 4: The mixture is stirred for an additional 30 minutes., Step 5: The organic layer is separated and washed with water and brine., Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure., Step 7: The crude product is purified by column chromatography to obtain the desired product, Ethyl (2-(thiophen-2-yl)ethyl)carbamate.
作用機序
The exact mechanism of action of Ethyl (2-(thiophen-2-yl)ethyl)carbamate is not well understood. However, it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition of acetylcholinesterase leads to an increase in the amount of acetylcholine in the body, which can lead to a variety of physiological effects.
生化学的および生理学的効果
The effects of Ethyl (2-(thiophen-2-yl)ethyl)carbamate on the body are not well understood. However, it is believed to have a variety of biochemical and physiological effects. It is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which leads to an increase in the amount of acetylcholine in the body. This can lead to increased alertness, improved memory, and improved cognitive function. In addition, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is believed to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
実験室実験の利点と制限
Ethyl (2-(thiophen-2-yl)ethyl)carbamate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. It can be toxic in high concentrations, and it is not very stable in solution.
将来の方向性
The potential applications of Ethyl (2-(thiophen-2-yl)ethyl)carbamate are still being explored. In the future, it may be used as a tool for studying the effects of various drugs on the body, as well as for the synthesis of other compounds. Additionally, its potential as an anti-inflammatory, anti-oxidant, and neuroprotective agent needs to be further explored. Finally, its potential as an inhibitor of acetylcholinesterase needs to be further studied.
科学的研究の応用
Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. In biochemistry, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used as a reagent for the synthesis of other compounds. In physiology, it is used as a tool for studying the effects of various drugs on the body. In pharmacology, it is used to study the effects of drugs on the brain and nervous system.
特性
IUPAC Name |
ethyl N-(2-thiophen-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)10-6-5-8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGOQXHYDCCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(thiophen-2-yl)ethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

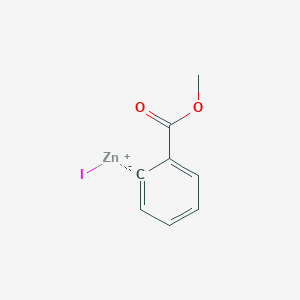
![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
